molecular formula C15H14O B1312359 1-(BENZYLOXY)-4-ETHENYLBENZENE CAS No. 36438-64-9

1-(BENZYLOXY)-4-ETHENYLBENZENE

Cat. No.: B1312359
CAS No.: 36438-64-9
M. Wt: 210.27 g/mol
InChI Key: KZZFTQRVWYBBNL-UHFFFAOYSA-N
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Description

1-(BENZYLOXY)-4-ETHENYLBENZENE is a chemical compound that belongs to the class of styrene derivatives. It is a colorless liquid commonly used in various fields such as medical research, environmental research, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(BENZYLOXY)-4-ETHENYLBENZENE can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the polymer modification route, where polystyrene is acetylated and subsequently oxidized to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 1-(BENZYLOXY)-4-ETHENYLBENZENE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.

    Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracetic acid and other peroxides.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.

    Substitution: Reagents like nitric acid for nitration and acyl chlorides for Friedel-Crafts acylation are commonly employed.

Major Products: The major products formed from these reactions include various substituted styrenes and benzyl derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

1-(BENZYLOXY)-4-ETHENYLBENZENE has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block for drug development.

    Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents.

    Industry: The compound is employed in the production of advanced materials, coatings, and adhesives due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of 1-(BENZYLOXY)-4-ETHENYLBENZENE involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, influencing their activity and leading to desired chemical transformations . Additionally, its ability to undergo polymerization and form stable polymers makes it valuable in material science and engineering applications.

Comparison with Similar Compounds

    4-Benzyloxy-3-methoxystyrene: A derivative with an additional methoxy group, used in similar applications.

    4-Hydroxystyrene: Another styrene derivative with a hydroxyl group, commonly used in polymer science.

Uniqueness: 1-(BENZYLOXY)-4-ETHENYLBENZENE stands out due to its unique combination of chemical stability and reactivity. Its ability to undergo various chemical reactions and form stable polymers makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-ethenyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h2-11H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZFTQRVWYBBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453459
Record name 4-Benzyloxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36438-64-9
Record name 1-Benzyloxy-4-vinylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36438-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-4-ethenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Approximately 10 gs (6.17×10-2 moles) of 4-acetoxystyrene was added to a 25 wt % solution of TMAH (51 mL). After 15 minutes of stirring a clear yellowish solution was obtained. About 10.6 gs (6.17×10-2 moles) of benzyl bromide was added to this solution with stirring. Slow formation of product crystals was observed. Reaction was complete as seen by thin layer chromatography after about 5 hours. The crystals were filtered-off, washed with distilled water, and sucked dry. In this way, 10.5 gs (81% yield) of pure desired product was obtained. Analysis of the product indicated:
Quantity
0.0617 mol
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
0.0617 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the polymerization mechanism of 3-Methoxy-4-benzyloxystyrene (MBS), a derivative of 4-Benzyloxystyrene, and how does its polymerization rate change over time?

A1: [] The polymerization of MBS proceeds via a free-radical mechanism. Interestingly, the polymerization rate accelerates as the reaction progresses. This is in contrast to typical free radical polymerizations, which tend to slow down over time due to depletion of monomers. The research suggests that the accelerating rate could be due to the increasing viscosity of the reaction mixture as polymer chains grow, trapping radicals and promoting further polymerization. You can find more details in this research article: .

Q2: Can 4-Benzyloxystyrene derivatives be used in the synthesis of natural products? If so, can you provide an example?

A2: [] Yes, 4-Benzyloxystyrene derivatives can be valuable intermediates in the total synthesis of natural products. For instance, 4-benzyloxystyrene oxide serves as a starting point for synthesizing (±)-cherylline, a naturally occurring alkaloid. The synthesis involves a multi-step reaction pathway, utilizing the derivative to construct the core structure of the target molecule. This research highlights the utility of 4-Benzyloxystyrene derivatives in accessing complex natural product scaffolds: .

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